molecular formula C10H18N2OS B13319414 N-Cyclopentyl-2-(thietan-3-ylamino)acetamide

N-Cyclopentyl-2-(thietan-3-ylamino)acetamide

Cat. No.: B13319414
M. Wt: 214.33 g/mol
InChI Key: IKZBVODOQIEJSQ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(thietan-3-ylamino)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclopentyl group, a thietan-3-ylamino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-(thietan-3-ylamino)acetamide typically involves the reaction of cyclopentylamine with thietan-3-ylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The purification process is also scaled up, often involving continuous chromatography or other large-scale purification techniques to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-(thietan-3-ylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the thietan-3-ylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides with different functional groups.

Scientific Research Applications

N-Cyclopentyl-2-(thietan-3-ylamino)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(thietan-3-ylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-2-(ethylamino)acetamide
  • N-Cyclopentyl-2-(methylamino)acetamide
  • N-Cyclopentyl-2-(pentan-3-ylamino)acetamide

Uniqueness

N-Cyclopentyl-2-(thietan-3-ylamino)acetamide is unique due to the presence of the thietan-3-ylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H18N2OS

Molecular Weight

214.33 g/mol

IUPAC Name

N-cyclopentyl-2-(thietan-3-ylamino)acetamide

InChI

InChI=1S/C10H18N2OS/c13-10(5-11-9-6-14-7-9)12-8-3-1-2-4-8/h8-9,11H,1-7H2,(H,12,13)

InChI Key

IKZBVODOQIEJSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CNC2CSC2

Origin of Product

United States

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